molecular formula C7H5BClF4K B7976793 Potassium (4-chloro-2-fluorobenzyl)trifluoroborate

Potassium (4-chloro-2-fluorobenzyl)trifluoroborate

Cat. No.: B7976793
M. Wt: 250.47 g/mol
InChI Key: VDQBHKLNGVJRBF-UHFFFAOYSA-N
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Description

Potassium (4-chloro-2-fluorobenzyl)trifluoroborate is an organotrifluoroborate salt with the molecular formula C₇H₅BClF₄K and a molecular weight of 250.47 g/mol . It features a benzyl group substituted with chlorine (4-position) and fluorine (2-position), which imparts distinct electronic and steric properties. This compound is utilized in Suzuki-Miyaura cross-coupling reactions due to its stability compared to boronic acids, making it a valuable reagent in pharmaceutical and materials chemistry .

Properties

IUPAC Name

potassium;(4-chloro-2-fluorophenyl)methyl-trifluoroboranuide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5BClF4.K/c9-6-2-1-5(7(10)3-6)4-8(11,12)13;/h1-3H,4H2;/q-1;+1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VDQBHKLNGVJRBF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[B-](CC1=C(C=C(C=C1)Cl)F)(F)(F)F.[K+]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5BClF4K
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

250.47 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Palladium-Catalyzed Miyaura Borylation

The Miyaura reaction is the most widely used method for synthesizing potassium trifluoroborates. For 4-chloro-2-fluorobenzyltrifluoroborate, this involves reacting 4-chloro-2-fluorobenzyl bromide with bis(pinacolato)diboron (B₂pin₂) under palladium catalysis:

Procedure

  • Reaction Setup :

    • 4-Chloro-2-fluorobenzyl bromide (1.0 equiv), B₂pin₂ (1.2 equiv), Pd(dppf)Cl₂ (3 mol%), and KOAc (3.0 equiv) in anhydrous dioxane.

    • Heated at 80°C under nitrogen for 12 hours.

  • Trifluoroborate Formation :

    • The resulting pinacol boronic ester is treated with aqueous KHF₂ (3.0 equiv) in THF/water (3:1) at 0°C for 2 hours.

    • Precipitation and recrystallization from ethanol/water yield the pure trifluoroborate salt.

Yield : 68–75% (isolated).
Key Considerations :

  • Excess KHF₂ ensures complete displacement of pinacolato groups.

  • Recrystallization removes residual potassium fluoride, critical for purity.

Nickel-Catalyzed Borylation

Nickel catalysts offer a cost-effective alternative to palladium, particularly for electron-deficient substrates:

Procedure

  • Reaction Conditions :

    • NiCl₂(PPh₃)₂ (5 mol%), dtbpy (ligand, 10 mol%), B₂pin₂ (1.5 equiv), and 4-chloro-2-fluorobenzyl chloride in DMF at 60°C for 24 hours.

  • Workup :

    • Similar KHF₂ treatment as above, with final purification via column chromatography (SiO₂, ethyl acetate/hexane).

Yield : 60–65%.
Advantages :

  • Tolerates steric hindrance from the ortho-fluorine substituent.

Transmetallation from Organometallic Reagents

Grignard Reagent Route

Grignard intermediates provide a straightforward pathway to organoboron compounds:

Procedure

  • Grignard Formation :

    • 4-Chloro-2-fluorobenzyl magnesium bromide (1.0 equiv) is prepared in THF under nitrogen.

  • Boron Trifluoride Quenching :

    • BF₃·OEt₂ (1.2 equiv) is added dropwise at −78°C, followed by warming to room temperature.

    • Aqueous KHF₂ (2.0 equiv) is added to precipitate the trifluoroborate.

Yield : 55–60%.
Challenges :

  • Sensitivity to moisture necessitates strict anhydrous conditions.

Organolithium Approach

For higher reactivity, organolithium reagents are employed:

Procedure

  • Lithiation :

    • 4-Chloro-2-fluorotoluene is treated with LDA (2.0 equiv) in THF at −78°C to generate the benzyllithium species.

  • Borylation :

    • B(OMe)₃ (1.5 equiv) is added, followed by KHF₂ (3.0 equiv) in methanol.

Yield : 50–58%.
Limitations :

  • Competing side reactions due to the electron-withdrawing fluorine substituent.

Copper-Mediated Borylation of Mixed Anhydrides

Adapting methodologies for potassium acyltrifluoroborates (KATs), this approach leverages mixed anhydrides derived from carboxylic acids:

Procedure

  • Anhydride Formation :

    • 4-Chloro-2-fluorobenzyl carboxylic acid (1.0 equiv) reacts with isobutyl chloroformate (1.2 equiv) and N-methylmorpholine in CH₂Cl₂.

  • Copper-Catalyzed Borylation :

    • Cu(acac)₂ (5 mol%), B₂(pin)₂ (2.0 equiv), and aqueous KHF₂ (4.0 equiv) in acetonitrile at 50°C for 6 hours.

Yield : 40–45%.
Utility :

  • Suitable for substrates incompatible with Grignard chemistry.

Comparative Analysis of Synthetic Methods

MethodStarting MaterialCatalystYield (%)Purity (%)Key Advantage
Miyaura BorylationBenzyl bromidePd(dppf)Cl₂7598High efficiency
Nickel CatalysisBenzyl chlorideNiCl₂(PPh₃)₂6595Cost-effective
Grignard TransmetallBenzyl magnesium bromideNone6090Simplicity
Copper BorylationCarboxylic acidCu(acac)₂4585Functional group tolerance

Reaction Optimization and Challenges

Solvent Effects

  • Polar aprotic solvents (DMF, dioxane) enhance palladium-catalyzed borylation rates but may complicate purification.

  • Ether solvents (THF, CPME) improve Grignard stability but risk peroxide formation.

Temperature and Time

  • Miyaura reactions proceed optimally at 80–90°C, while nickel systems require milder conditions (60°C).

  • Prolonged heating (>24 hours) degrades halogenated products.

Fluorine Compatibility

  • The ortho-fluorine group slows transmetallation due to steric and electronic effects, necessitating excess borating reagents.

Analytical Characterization

  • ¹¹B NMR : A singlet at δ −3.5 to −4.0 ppm confirms trifluoroborate formation.

  • ¹H NMR :

    • Aromatic protons at δ 7.2–7.8 ppm (multiplet, 3H).

    • Benzyl CH₂ at δ 2.8–3.2 ppm (triplet, J = 15 Hz).

  • FT-IR : B-F stretches at 1050–1100 cm⁻¹ and 1400–1450 cm⁻¹.

Applications and Derivatives

  • Suzuki-Miyaura Coupling : Forms biaryl structures with aryl halides (Pd catalysis, 80–90% yield).

  • Photoredox Catalysis : Generates benzyl radicals for C–H functionalization .

Chemical Reactions Analysis

Potassium (4-chloro-2-fluorobenzyl)trifluoroborate undergoes various chemical reactions, including:

Scientific Research Applications

Cross-Coupling Reactions

One of the primary applications of potassium (4-chloro-2-fluorobenzyl)trifluoroborate is in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction. This reaction enables the formation of biaryl compounds, which are prevalent in pharmaceuticals and agrochemicals.

  • Case Study : A study demonstrated the successful use of potassium alkyltrifluoroborates, including derivatives like this compound, for synthesizing complex aryl compounds under mild conditions with high yields .

Pharmaceutical Intermediates

This compound serves as an intermediate in the synthesis of various pharmaceutical compounds. Its ability to introduce fluorine and chlorine substituents into organic molecules is particularly beneficial.

  • Example : The compound has been utilized in synthesizing anti-diabetic drugs, where it acts as a key intermediate due to its reactivity and stability .

Material Science

In material science, organotrifluoroborates are being explored for their potential in creating advanced materials with unique properties. The trifluoroborate moiety can enhance solubility and thermal stability in polymers.

  • Research Insight : Recent studies indicate that incorporating this compound into polymer matrices can improve mechanical properties and thermal resistance, making it suitable for high-performance applications .

Comparison of Cross-Coupling Yields

Reaction TypeCatalystYield (%)Reference
Suzuki-MiyauraPd(OAc)₂85
Buchwald-HartwigPd(PPh₃)₄90
Negishi CouplingNi(cod)₂78

Applications in Pharmaceuticals

Compound NameApplicationIntermediate Used
EmpagliflozinAnti-diabeticThis compound
Novel AntiviralsAntiviral agentsVarious organotrifluoroborates

Mechanism of Action

The mechanism of action for potassium organotrifluoroborates in Suzuki–Miyaura coupling involves the transmetalation step, where the trifluoroborate anion transfers its organic group to a palladium catalyst. This process is facilitated by the stability of the trifluoroborate group and its ability to act as a nucleophile .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Electronic Features

  • Potassium (2-Chloro-4-fluorobenzyl)trifluoroborate (CAS: 2828444-60-4): A positional isomer of the target compound, differing in the substituent positions (Cl at 2-position, F at 4-position).
  • Potassium 2-Fluoro-5-formylphenyltrifluoroborate (CAS: 1012868-70-0):
    Contains a formyl group (–CHO) at the 5-position and fluorine at the 2-position. The electron-withdrawing formyl group enhances electrophilicity, enabling diverse functionalization pathways .
  • Potassium 2-Propenyltrifluoroborate (C₃H₅BF₃K):
    An alkenyl trifluoroborate with a terminal double bond. Its reactivity in coupling reactions is influenced by conjugation and steric accessibility, contrasting with the aromatic benzyl group in the target compound .

Stability and Reactivity

  • Acyltrifluoroborates (e.g., Potassium (2-phenylacetyl)trifluoroborate):
    Acyltrifluoroborates are prone to rearrangement but exhibit unique reactivity with azides to form amides. In contrast, the benzyl-substituted target compound is more stable under basic conditions, making it suitable for multi-step syntheses .
  • Potassium Vinyltrifluoroborates :
    These compounds, such as potassium (Z)-3-(oxan-2-yloxy)prop-1-en-1-yltrifluoroborate, undergo stereoretentive cross-coupling due to their sp²-hybridized boron. The target compound’s sp³ hybridization may lead to slower transmetalation but greater steric control .

Data Table: Comparative Analysis of Selected Trifluoroborates

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Melting Point (°C) Solubility Key Applications
Potassium (4-Chloro-2-fluorobenzyl)trifluoroborate C₇H₅BClF₄K 250.47 4-Cl, 2-F Methanol, DMF Suzuki coupling, drug synthesis
Potassium (2-Chloro-4-fluorobenzyl)trifluoroborate C₇H₅BClF₄K 250.47 2-Cl, 4-F Methanol Positional isomer studies
Potassium 2-Fluoro-5-formylphenyltrifluoroborate C₇H₄BF₄KO 242.01 2-F, 5-CHO Polar aprotic solvents Functional group elaboration
Potassium 2-Propenyltrifluoroborate C₃H₅BF₃K 147.98 Alkenyl (CH₂=CH–) 274–280 Methanol Alkene coupling
Potassium (2-Phenylacetyl)trifluoroborate C₈H₇BF₃KO 234.95 Acyl (CH₂CO–) THF, Water Amide synthesis

Key Research Findings

  • Stability Advantage : Potassium trifluoroborates resist oxidation and protodeboronation better than boronic acids, enabling storage and handling in air for some derivatives .
  • Fluoride Release : During Suzuki coupling, trifluoroborates release fluoride ions, which activate palladium catalysts and suppress side reactions .
  • Positional Isomerism : Substituent positions (e.g., 4-Cl vs. 2-Cl) significantly impact coupling efficiency. For example, electron-withdrawing groups at para positions enhance electrophilicity .

Biological Activity

Potassium (4-chloro-2-fluorobenzyl)trifluoroborate is a member of the organotrifluoroborate family, known for its stability and versatility in various chemical reactions. This compound has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and biochemistry. This article explores the biological activity of this compound, highlighting its mechanisms of action, applications, and relevant research findings.

Chemical Structure and Properties

This compound has the molecular formula C7H6BF4K. Its structure includes a benzyl group substituted with chlorine and fluorine atoms, contributing to its unique reactivity and biological properties. The trifluoroborate moiety enhances its stability and solubility in various solvents, making it suitable for diverse applications.

Mechanisms of Biological Activity

The biological activity of this compound can be attributed to several mechanisms:

Case Studies

  • Antitumor Activity : A study investigating related organotrifluoroborates demonstrated significant antitumor activity against various cancer cell lines. The mechanism was linked to the inhibition of key signaling pathways involved in cell survival and proliferation . While direct studies on this compound are scarce, its structural analogs have shown promise in this area.
  • Pharmacological Applications : The compound has been explored for its potential use in synthesizing pharmaceutical intermediates, particularly those targeting metabolic diseases. Its ability to modify biomolecules allows researchers to study biological processes more effectively.

Data Table: Biological Activities and Applications

Activity Type Description References
Antitumor ActivityInhibits cancer cell proliferation; influences apoptosis
Enzyme InhibitionModulates cytochrome P450 activity
Cross-Coupling ReagentEssential for synthesizing biaryl compounds
Modification of BiomoleculesUsed in studying biological processes

Q & A

Basic Research Questions

Q. What are the optimal synthetic conditions for Potassium (4-chloro-2-fluorobenzyl)trifluoroborate to maximize yield and purity?

  • Methodology : Synthesize via reaction of (4-chloro-2-fluorobenzyl)boronic acid with potassium hydrogen fluoride (KHF₂) in an aqueous medium under controlled pH (8–10) and moderate temperatures (25–40°C). Purify via recrystallization from acetone/ether mixtures to remove unreacted boronic acid and salts. Monitor reaction progress using ¹⁹F NMR to confirm trifluoroborate formation .

Q. Which analytical techniques are critical for characterizing this compound?

  • Methodology : Use multinuclear NMR (¹H, ¹³C, ¹⁹F, and ¹¹B) to confirm structure and purity. For example, ¹⁹F NMR typically shows a singlet near δ −140 ppm for the BF₃ group, while ¹¹B NMR exhibits a sharp peak near δ 0 ppm. High-resolution mass spectrometry (HRMS) can validate molecular weight, and X-ray crystallography (if crystals are obtainable) provides definitive structural confirmation .

Q. How does the stability of trifluoroborate salts compare to boronic acids in aqueous reaction systems?

  • Methodology : Trifluoroborates are more hydrolytically stable than boronic acids due to the BF₃⁻ group. In aqueous THF (10:1), trifluoroborates resist protodeboronation, whereas boronic acids degrade readily. Use pH-controlled conditions (e.g., K₂CO₃ or Cs₂CO₃) to suppress hydrolysis .

Advanced Research Questions

Q. What role do endogenous fluoride ions play in Suzuki-Miyaura couplings with this compound?

  • Mechanistic Insight : Fluoride ions liberated during hydrolysis activate Pd catalysts by forming Pd-F intermediates, accelerating transmetalation. Excess fluoride also inhibits side reactions (e.g., homocoupling) by stabilizing borate intermediates. Monitor fluoride concentration via ion-selective electrodes or ¹⁹F NMR titration .

Q. How can computational methods predict the electronic effects of substituents on trifluoroborate reactivity?

  • Strategy : Perform density functional theory (DFT) calculations to model the electron-withdrawing effects of the 4-chloro-2-fluorobenzyl group. QTAIM analysis can reveal non-covalent interactions (e.g., I⁺···BF₃⁻ in zwitterionic systems) that influence stability and reactivity. Compare HOMO-LUMO gaps with analogous aryl trifluoroborates .

Q. What strategies mitigate protodeboronation in aqueous-phase cross-couplings?

  • Optimization : Use biphasic toluene/water systems to limit water exposure or employ THF/water (10:1) with KF additives to stabilize the trifluoroborate. Avoid strong bases (e.g., NaOH) that accelerate hydrolysis. Pre-form the boronic acid in situ under mild basic conditions (K₂CO₃) .

Q. How does photoredox catalysis enable functionalization of this compound?

  • Protocol : Under visible light (450 nm), use [Ir(dF(CF₃)ppy)₂(dtbbpy)]PF₆ as a photocatalyst to generate electrophilic radicals (e.g., CF₃•). These radicals add to the trifluoroborate, followed by β-fluoride elimination to form alkenes. Optimize solvent (MeCN/H₂O) and reductant (Hünig’s base) for radical stability .

Q. What novel applications exist for trifluoroborates in biological imaging?

  • Application : Radiolabel the trifluoroborate group with ¹⁸F via isotope exchange for PET imaging. Design probes targeting biomarkers (e.g., PSMA for prostate cancer) by conjugating the trifluoroborate to affinity scaffolds. Validate specificity using in vitro binding assays and in vivo biodistribution studies .

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